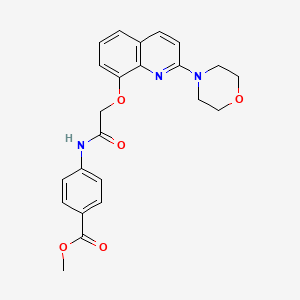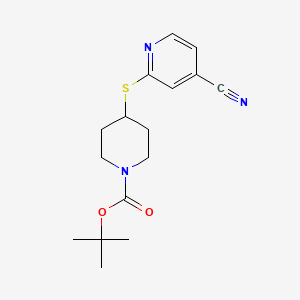
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, “tert-butyl 4-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxylate” has a molecular weight of 303.36 . The InChI Code for this compound is 1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-5-13(6-9-19)21-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “tert-butyl 4-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxylate” has a melting point of 123 - 124 degrees Celsius .Scientific Research Applications
Synthesis of Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is recognized for its importance as an intermediate in the development of small molecule anticancer drugs. It is synthesized through a series of reactions, including nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high total yield. This compound plays a crucial role in targeting the PI3K/AKT/mTOR pathway, pivotal in cell growth and survival, highlighting its potential in overcoming resistance issues in cancer treatment (Zhang, Ye, Xu, & Xu, 2018).
Key Intermediate in Drug Synthesis
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is highlighted as the key intermediate of Vandetanib, synthesized through acylation, sulfonation, and substitution steps. The method's optimization underscores the compound's value in producing significant pharmaceuticals (Wang, Wang, Tang, & Xu, 2015).
Development of Biologically Active Compounds
The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an intermediate in creating compounds like crizotinib, emphasizing its application in crafting biologically active molecules. The synthesis process and structural confirmation through MS and 1HNMR spectrum demonstrate its versatility (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Synthesis of Piperidine Derivatives
Research also delves into the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing the compound's utility in constructing complex chemical structures. This synthesis involves reactions leading to stereochemically homogenous systems, useful in further chemical and pharmaceutical developments (Moskalenko & Boev, 2014).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, “tert-butyl 4-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxylate” has been classified with the signal word ‘Warning’ and hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
properties
IUPAC Name |
tert-butyl 4-(4-cyanopyridin-2-yl)sulfanylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-8-5-13(6-9-19)22-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVBXAOOMPLXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




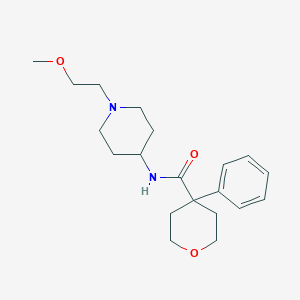

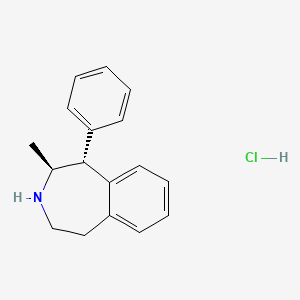

![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)



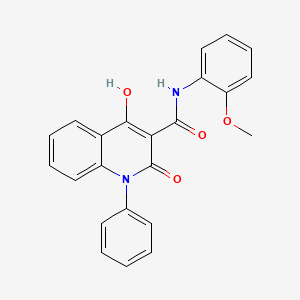
![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2676573.png)
